Beddqe

Description

Isoguanosine is a naturally occurring isomer of guanosine, a nucleoside that plays a crucial role in the structure and function of nucleic acids. The primary difference between isoguanosine and guanosine lies in the translocation of the C2 carbonyl and C6 amino groups. This seemingly minor structural variation results in significant differences in their chemical properties and biological functions .

Properties

CAS No. |

120224-11-5 |

|---|---|

Molecular Formula |

C31H50O7 |

Molecular Weight |

534.7 g/mol |

IUPAC Name |

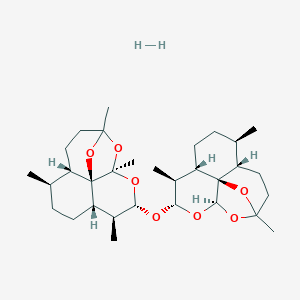

molecular hydrogen;(4S,5R,8S,9S,10S,12R,13R)-1,5,9,12-tetramethyl-10-[[(4S,5R,8S,9S,10S,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-yl]oxy]-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |

InChI |

InChI=1S/C31H48O7.H2/c1-16-8-10-22-18(3)24(33-26-30(22)20(16)12-14-27(5,35-26)37-30)32-25-19(4)23-11-9-17(2)21-13-15-28(6)36-29(7,34-25)31(21,23)38-28;/h16-26H,8-15H2,1-7H3;1H/t16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27?,28?,29-,30-,31-;/m1./s1 |

InChI Key |

URVNDLQWACSOET-UDEMOETASA-N |

SMILES |

[HH].CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)OC5C(C6CCC(C7C68C(O5)(OC(O8)(CC7)C)C)C)C)C |

Isomeric SMILES |

[HH].C[C@@H]1CC[C@H]2[C@@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(O4)C)O[C@@H]5[C@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@](O5)(OC(O8)(CC7)C)C)C)C)C |

Canonical SMILES |

[HH].CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)OC5C(C6CCC(C7C68C(O5)(OC(O8)(CC7)C)C)C)C)C |

Synonyms |

BEDDQE bis(epideoxydihydroqinghaosu) ethe |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoguanosine can be synthesized through various methods. One common approach involves the diazotization of 2,6-diaminopurine riboside with sodium nitrite and acetic acid at room temperature . Another method includes the protection of the sugar moiety by selective acetylation, followed by reaction with phosphorus oxychloride and N,N-dimethylaniline to yield the 6-chloropurine nucleoside .

Industrial Production Methods: Large-scale synthesis of high-purity isoguanosine has been achieved through the diazotization method, which is both simple and convenient. This method also allows for the synthesis of isoguanosine derivatives, such as 2’-fluoro-isoguanosine and 2’-deoxy-isoguanosine .

Chemical Reactions Analysis

Types of Reactions: Isoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions involving reactive oxygen species can lead to the formation of isoguanine, a marker for oxidative damage .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of isoguanosine include sodium nitrite, acetic acid, phosphorus oxychloride, and N,N-dimethylaniline .

Major Products: The major products formed from these reactions include isoguanine and its derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Isoguanosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoguanosine involves its ability to self-assemble into various supramolecular structures in the presence of cations. These structures can interact with molecular targets such as proteins and nucleic acids, influencing their function and stability . The translocation of the C2 carbonyl and C6 amino groups allows isoguanosine to form unique hydrogen-bonded structures that are not possible with guanosine .

Comparison with Similar Compounds

Isoguanine: An oxidation product of isoguanosine, isoguanine is used as a marker for oxidative damage.

Uniqueness: Isoguanosine’s ability to form stable supramolecular structures and its unique hydrogen-bonding properties distinguish it from other nucleosides. These properties make it particularly valuable in applications such as cancer treatment and the formation of advanced materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.